Pirralkonium

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds Research

Quaternary ammonium compounds are a significant class of chemical agents utilized for decades as antimicrobials, preservatives, and antistatic agents in a vast array of products, including cleaners, disinfectants, and personal care items. bldpharm.com Their use has seen a marked increase, particularly in response to global health concerns such as the COVID-19 pandemic. bldpharm.com Structurally, QACs are characterized by a central, positively charged nitrogen atom bonded to four organic substituents. The nature of these substituents, particularly the length of the alkyl chains, dictates the specific function, efficacy, and toxicological profile of the individual compound. bldpharm.com

The primary mechanism of antimicrobial action for QACs involves the disruption of microbial cell membranes. The positively charged nitrogen atom facilitates binding to the negatively charged components of bacterial and fungal cell walls, leading to membrane disorganization, leakage of intracellular contents, and ultimately, cell death. Some QACs are also known to target intracellular components, including DNA. researchgate.net The effectiveness of QACs can vary, with Gram-positive bacteria generally showing more susceptibility than Gram-negative bacteria, the latter of which possess a protective outer membrane that can impede QAC entry.

Given the general scarcity of specific data for Pirralkonium, its properties are hypothetically aligned with those of other QACs. The table below outlines the general characteristics of Quaternary Ammonium Compounds, which can be considered as a baseline for understanding this compound, pending direct research.

| Property | General Characteristic for Quaternary Ammonium Compounds |

| Chemical Structure | Positively charged nitrogen atom bonded to four organic groups. |

| Primary Function | Antimicrobial, preservative, antistatic agent, surfactant. bldpharm.com |

| Mechanism of Action | Disruption of microbial cell membranes and intracellular targets. researchgate.net |

| Antimicrobial Spectrum | Generally more effective against Gram-positive than Gram-negative bacteria. |

Historical Perspective and Emerging Research Areas of this compound

Emerging research in the broader field of QACs is increasingly focused on their environmental fate and potential for inducing antimicrobial resistance. Studies are investigating the presence of QACs in wastewater and their impact on wastewater treatment processes. researchgate.net A significant concern is that sub-inhibitory concentrations of QACs in the environment could contribute to the development of antibiotic-resistant bacteria. However, without specific studies on this compound, its role in these emerging areas of concern remains entirely speculative.

Current Research Landscape and Identified Gaps for this compound

The current research landscape for this compound itself is largely undefined. A thorough review of scientific databases reveals a significant lack of studies where this compound is the primary subject of investigation. The most substantial research gap is, therefore, the absence of foundational data on this specific compound.

The following table summarizes the key research gaps identified for this compound, based on the lack of available data:

| Research Area | Identified Gap for this compound |

| Synthesis and Characterization | No publicly available, peer-reviewed methods for the synthesis and detailed physicochemical characterization of this compound. |

| Antimicrobial Efficacy | Lack of data on its spectrum of activity against various microorganisms and its minimum inhibitory concentrations (MICs). |

| Mechanism of Action | No specific studies to confirm if its mechanism of action aligns with other QACs or if it possesses unique properties. |

| Environmental Fate and Toxicology | Absence of research on its biodegradability, persistence in the environment, and its potential for ecotoxicity. |

| Antimicrobial Resistance | No investigation into its potential to contribute to the development of antimicrobial resistance. |

The absence of dedicated research on this compound stands in stark contrast to the extensive investigation of other QACs. This disparity underscores a critical need for foundational research to properly characterize this compound and understand its potential impacts. Without such research, any assessment of its efficacy, safety, and environmental footprint remains speculative and based on generalizations from a broad chemical class.

Properties

CAS No. |

17794-63-7 |

|---|---|

Molecular Formula |

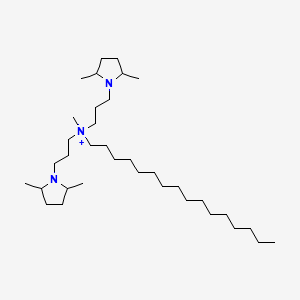

C35H72N3+ |

Molecular Weight |

535.0 g/mol |

IUPAC Name |

bis[3-(2,5-dimethylpyrrolidin-1-yl)propyl]-hexadecyl-methylazanium |

InChI |

InChI=1S/C35H72N3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-38(6,30-21-27-36-32(2)23-24-33(36)3)31-22-28-37-34(4)25-26-35(37)5/h32-35H,7-31H2,1-6H3/q+1 |

InChI Key |

VMIYNXFWQJSJDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Pirralkonium Analogues

Established Synthetic Routes for Pirralkonium Core Structure

The fundamental approach to synthesizing the this compound core, a pyrrolidinium-based quaternary ammonium (B1175870) salt, typically involves the quaternization of a tertiary amine. This process, a type of N-alkylation, forms the basis of many established synthetic routes. One of the most common methods is the reaction of a substituted pyrrolidine (B122466) with an appropriate alkyl halide. For instance, N-methyl-pyrrolidine can be reacted with n-alkyl bromides to form N-alkyl-N-methyl-pyrrolidinium bromide. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields.

Another established route involves the reaction of a primary amine with a lactone, such as γ-butyrolactone, followed by cyclization and quaternization. For example, the condensation of a primary amine with γ-butyrolactone can lead to the formation of an N-substituted pyrrolidine-2-one, which can then be further modified and quaternized. researchgate.net

The synthesis of pyrrolidine-containing drugs often starts from cyclic precursors like proline and 4-hydroxyproline. mdpi.com These naturally occurring chiral molecules provide a convenient starting point for the stereoselective synthesis of substituted pyrrolidinium (B1226570) compounds. The carboxylic acid group of proline can be reduced to an alcohol, and the secondary amine can then be alkylated to form the desired quaternary ammonium salt. mdpi.com

The table below summarizes some established synthetic routes for pyrrolidinium-based quaternary ammonium compounds, which are analogous to the this compound core structure.

| Reactants | Reaction Type | Product | Key Features |

| N-methyl-pyrrolidine + n-alkyl bromide | N-alkylation | N-alkyl-N-methyl-pyrrolidinium bromide | Direct quaternization, generally high yields. researchgate.net |

| Primary amine + γ-butyrolactone | Condensation, Cyclization, Quaternization | N-substituted pyrrolidinium salt | Versatile for introducing various substituents. researchgate.net |

| Proline/4-hydroxyproline derivative + Alkylating agent | Reduction, N-alkylation | Chiral substituted pyrrolidinium salt | Allows for stereoselective synthesis. mdpi.com |

Development of Novel Synthetic Approaches for this compound

Recent research has focused on developing more efficient and versatile synthetic routes to pyrrolidinium-based compounds. These novel approaches often aim to improve yields, reduce reaction times, and allow for the introduction of a wider range of functional groups.

One-pot synthesis methods have gained attention for their efficiency. For example, a facile one-pot synthesis of quaternary ammonium derivatives of 4-pyrrolidino pyridine (B92270) has been demonstrated, which simplifies the purification procedure and provides reasonable yields. mdpi.comresearchgate.net Such methodologies reduce the number of intermediate isolation steps, saving time and resources.

Transition-metal catalysis has also emerged as a powerful tool for constructing complex molecular architectures, including those with pyrrolidine rings. hilarispublisher.com For instance, iridium-catalyzed domino-ring-opening cyclization of vinylaziridines with β-ketocarbonyls can produce 2-methylenepyrrolidines, which can serve as precursors to this compound analogues. researchgate.net

Furthermore, the development of novel synthetic routes is often driven by the need for specific functionalities. For example, the synthesis of pyrrolidine derivatives as precursors for drugs like Avanafil and Daclatasvir highlights the importance of tailored synthetic strategies. mdpi.com

The following table outlines some novel synthetic approaches applicable to the synthesis of the this compound core and its analogues.

| Synthetic Approach | Key Features | Potential Advantages |

| One-pot synthesis | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste. mdpi.comresearchgate.net |

| Transition-metal catalysis | Use of catalysts like iridium or palladium. | High selectivity, access to complex structures. hilarispublisher.comresearchgate.net |

| Stereoselective cyclization of acyclic precursors | Building the pyrrolidine ring from non-cyclic starting materials with stereocontrol. | Access to optically pure pyrrolidine derivatives. mdpi.com |

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of this compound derivatives and analogues are crucial for modulating their physicochemical properties and biological activities. This is often achieved by modifying the substituents on the pyrrolidinium ring or the quaternary nitrogen atom.

Structure-guided derivatization involves the rational design of new molecules based on the known structure-activity relationships of existing compounds. For this compound analogues, this could involve modifying the length of the alkyl chain attached to the nitrogen atom, as the hydrophilic-lipophilic balance is a critical factor for the efficacy of quaternary ammonium compounds. nih.gov

Introducing specific functional groups can also be a key strategy. For instance, the incorporation of chromophores or fluorophores can aid in the analytical detection of these compounds. nih.gov Derivatization strategies often target reactive functional groups like hydroxyl or carboxyl groups present on the substituents of the pyrrolidinium ring. nih.gov

A recent study developed a bromine isotope-based derivatization reagent for the rapid screening and annotation of carbonyl compounds, a strategy that could be adapted for the derivatization of this compound analogues containing carbonyl functionalities. nih.gov

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds. nih.gov This approach is particularly useful for exploring a wide range of structural diversity and identifying lead compounds with desired properties.

The synthesis of combinatorial libraries of this compound analogues can be achieved through parallel synthesis, where reactions are carried out in separate reaction vessels, or through split-pool synthesis on solid supports, which allows for the generation of much larger libraries. nih.gov The choice of building blocks, such as different substituted pyrrolidines and various alkylating agents, allows for the creation of a diverse library of this compound derivatives.

Python-based methods for target-focused combinatorial library design have been developed to streamline the process of creating and refining virtual libraries of compounds before their synthesis. nih.gov

Purification and Methodologies for Characterization in this compound Synthesis

The purification and characterization of this compound and its analogues are essential to ensure their identity, purity, and structural integrity.

Purification: Common purification techniques for quaternary ammonium compounds include recrystallization, washing with appropriate solvents, and various forms of chromatography. For instance, simple washing with a solvent or recrystallization from methanol, acetonitrile, or a methanol/acetone mixture can yield reasonably pure products. mdpi.comresearchgate.net For more complex mixtures or higher purity requirements, chromatographic methods are employed. Affinity chromatography and reversed-phase liquid chromatography are powerful techniques for purifying these compounds. nih.gov

Characterization: A suite of analytical techniques is used to characterize the synthesized this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure of the synthesized compounds. mdpi.comresearchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation patterns of the compounds. nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) can provide detailed information about the crystal structure of solid compounds. mdpi.comresearchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for assessing the purity of the synthesized compounds and for quantitative analysis. nih.govsemanticscholar.org UV-spectrophotometry can also be used for quantification if the compound possesses a suitable chromophore. nih.govsemanticscholar.org

Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to study the thermal properties of the compounds. mdpi.comresearchgate.net

The table below summarizes the key analytical methods used for the characterization of this compound and its analogues.

| Analytical Method | Information Obtained |

| 1H and 13C NMR | Molecular structure and connectivity of atoms. mdpi.comresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. nih.gov |

| X-ray Diffraction (XRD) | Crystal structure and solid-state packing. mdpi.comresearchgate.net |

| HPLC/GC | Purity assessment and quantitative analysis. nih.govsemanticscholar.org |

| DSC | Thermal properties and phase transitions. mdpi.comresearchgate.net |

Molecular Mechanism of Action Studies of Pirralkonium

Investigation of Cellular and Subcellular Targets of Pirralkonium

The primary target for quaternary ammonium (B1175870) compounds, and therefore presumably for this compound, is the cell membrane. The cationic nature of these molecules drives their interaction with negatively charged components of the cell, leading to a cascade of disruptive events.

Membrane Interaction and Disruption Mechanisms

The fundamental mechanism of action for QACs like this compound involves the disruption of cellular membrane integrity. nih.govresearchgate.netwikipedia.orgrsc.org This process can be broken down into several key stages:

Adsorption and Electrostatic Interaction: The positively charged quaternary nitrogen atom in the this compound molecule is electrostatically attracted to the negatively charged components of the cell surface, such as phospholipids (B1166683) and proteins in bacterial membranes. researchgate.netrsc.org

Hydrophobic Interaction and Intercalation: Following the initial electrostatic attraction, the long hydrophobic alkyl chains of the QAC molecule penetrate the hydrophobic core of the lipid bilayer. rsc.org This insertion disrupts the orderly arrangement of the membrane lipids.

Membrane Destabilization and Permeabilization: The intercalation of QAC molecules leads to a disorganization of the membrane structure, increasing its fluidity and permeability. nih.govmdpi.com This results in the leakage of essential intracellular components, such as ions (e.g., potassium), metabolites, and low-molecular-weight proteins. nih.govnih.gov

Cell Lysis: The extensive damage to the cell membrane ultimately leads to a loss of osmotic balance and the complete lysis of the cell. nih.govnih.gov

| Stage of Interaction | Description | Key Molecular Players |

|---|---|---|

| Electrostatic Attraction | Initial binding of the cationic QAC to the anionic cell surface. | Positively charged quaternary nitrogen, negatively charged phospholipids and proteins. |

| Hydrophobic Intercalation | Penetration of the QAC's nonpolar tail into the lipid bilayer. | Hydrophobic alkyl chains of the QAC, lipid tails of the membrane. |

| Membrane Disruption | Alteration of membrane fluidity and creation of pores. | Disorganized lipid and protein arrangement. |

| Leakage of Cellular Contents | Efflux of ions, metabolites, and other small molecules. | Potassium ions, amino acids, ATP. |

Nucleic Acid Interaction Mechanisms

While membrane disruption is the primary mechanism, some evidence suggests that QACs may also interact with nucleic acids. rsc.orgnih.gov This is generally considered a secondary effect that occurs after the cell membrane has been compromised, allowing the influx of the compound into the cytoplasm. The positively charged this compound molecule could potentially interact with the negatively charged phosphate (B84403) backbone of DNA and RNA, which may interfere with replication, transcription, and translation processes. However, specific studies detailing the direct interaction of this compound with nucleic acids are not currently available.

Protein and Enzyme Modulation by this compound

The interaction of QACs with proteins and enzymes is another facet of their mechanism of action. nih.gov The charged nature of this compound can lead to the denaturation of proteins by disrupting their tertiary and quaternary structures, which are maintained by a delicate balance of electrostatic and hydrophobic interactions. mdpi.com This can lead to the inactivation of essential enzymes, further contributing to cellular dysfunction and death. Specific enzymes that may be affected are those embedded in the cell membrane, whose function is dependent on the lipid environment. Disruption of the membrane by this compound would inherently alter the function of these proteins.

Signal Transduction Pathway Modulation by this compound (e.g., Wnt/β-catenin, MAPK)

Currently, there is no specific scientific literature available that details the modulation of signal transduction pathways such as the Wnt/β-catenin or MAPK pathways by this compound. The primary mechanism of action for QACs is generally considered to be non-specific membrane disruption, which would likely induce broad cellular stress responses rather than targeted modulation of specific signaling cascades.

Molecular Signaling Cascade Analysis (e.g., Oxidative Stress Induction)

There is a lack of specific studies investigating the induction of oxidative stress or other molecular signaling cascades by this compound. While the disruption of cellular membranes and inactivation of enzymes by QACs could plausibly lead to secondary effects such as the generation of reactive oxygen species (ROS) and the induction of a cellular stress response, direct evidence for this in the case of this compound has not been reported in the available scientific literature.

Mechanistic Insights from In Vitro and Preclinical Models

Specific in vitro and preclinical studies aimed at elucidating the detailed molecular mechanisms of this compound are not widely available in the public domain. The understanding of its mechanism is largely inferred from the well-established actions of other quaternary ammonium compounds. Such studies on related compounds have utilized techniques like electron microscopy to visualize membrane damage, and fluorescence assays to demonstrate membrane permeabilization and leakage of cellular contents. These models consistently point towards membrane disruption as the principal mode of action for this class of compounds.

Insufficient Data Available to Generate Requested Article on this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific data on the chemical compound “this compound.” While the compound is identified as an antiseptic agent, there is insufficient detailed research to support the creation of a thorough and scientifically accurate article as outlined in the user's request.

The search for information on this compound's biological activities, including its antimicrobial efficacy, preclinical in vivo studies, and other potential pharmacological effects, did not yield the specific data required to populate the requested sections and subsections. The available information does not provide details on:

Bactericidal and Bacteriostatic Mechanisms: Specific mechanisms of action for this compound and its analogues against various bacteria are not detailed in the available literature.

Antifungal and Antiviral Activities: There is no specific data on the spectrum of activity of this compound against fungal or viral pathogens.

Preclinical In Vivo Models: Information regarding the selection, validation, or outcomes of in vivo efficacy studies in non-human biological systems is not available.

Other Potential Biological Activities: There are no discernible research findings on any potential anti-inflammatory or neuroprotective properties of this compound.

Due to the absence of this critical information, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and avoiding the creation of unsubstantiated content. The creation of data tables and detailed research findings, as requested, is unachievable without underlying data.

Therefore, the request to generate an English article focusing solely on the chemical compound “this compound” with the specified structure and content cannot be fulfilled at this time. Should peer-reviewed research and scientific data on this compound become publicly available in the future, the generation of such an article would be feasible.

Compound Names Mentioned

As no article could be generated, there are no compound names to list.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches of scientific and chemical literature have yielded no specific information on a compound named "this compound." This includes a lack of data regarding its biological activities, anti-inflammatory effects, or neurobiological interactions.

Consequently, it is not possible to generate an article on the "Biological Activities and Pharmacological Insights of this compound Analogues" as requested. The absence of publicly available research, including detailed findings or data suitable for tables, prevents the creation of scientifically accurate content for the specified sections:

Biological Activities and Pharmacological Insights of Pirralkonium Analogues

Exploration of Other Potential Biological Activities (e.g., Anti-inflammatory, Neuroprotective)

Neurobiological Interaction Studies

The name "Pirralkonium" may be misspelled, represent a novel or proprietary compound not yet disclosed in public research, or be an internal designation not recognized in scientific databases. Without any foundational data, any attempt to describe its pharmacological properties would be speculative and not adhere to the required standards of scientific accuracy.

Therefore, the requested article, data tables, and the list of compound names cannot be provided. If an alternative name or a reference to any existing literature for this compound is available, a renewed search may be possible.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Pirralkonium

Identification of Key Structural Moieties for Biological Activity

The biological activity of quaternary ammonium (B1175870) compounds is intrinsically linked to their amphiphilic nature, which is a direct consequence of their molecular structure. This structure is primarily composed of a positively charged nitrogen atom, referred to as the cationic "head," and one or more hydrophobic alkyl or aryl "tails." In the case of Pirralkonium, the key structural moieties responsible for its anticipated biological activity are the central quaternary nitrogen, a long hexadecyl (C16) alkyl chain, and two 3-(2,5-dimethyl-1-pyrrolidinyl)propyl groups.

The cationic quaternary ammonium head is a critical component for the initial interaction with negatively charged microbial cell membranes. This electrostatic attraction is the first step in the mechanism of action for most antimicrobial QACs. The permanent positive charge ensures a strong binding to the anionic components of bacterial and fungal cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

The long hexadecyl (C16) alkyl chain serves as the primary hydrophobic moiety. This long lipophilic tail is essential for penetrating the lipid bilayer of cell membranes. The length of this alkyl chain is a well-established determinant of antimicrobial efficacy. Research on a wide range of QACs has demonstrated that an optimal chain length, typically between C12 and C16, is required for potent activity. Shorter chains may not be sufficiently lipophilic to disrupt the membrane, while longer chains might exhibit reduced bioavailability due to poor water solubility.

A general representation of the key structural moieties and their expected contribution to biological activity is presented in Table 1.

Table 1: Key Structural Moieties of this compound and Their Postulated Biological Function

| Structural Moiety | Expected Contribution to Biological Activity |

|---|---|

| Quaternary Ammonium Cation | Primary electrostatic interaction with negatively charged cell surfaces. |

| Hexadecyl (C16) Alkyl Chain | Hydrophobic interaction and penetration of the lipid bilayer of cell membranes. |

| 3-(2,5-dimethyl-1-pyrrolidinyl)propyl Groups | Steric influence, additional hydrophobicity, potential for enhanced membrane disruption, and secondary target interactions. |

Computational Approaches for SAR/QSAR Modeling of this compound

In the absence of empirical data, computational methods provide a powerful tool for predicting the biological activity of novel compounds like this compound. QSAR models, in particular, establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

Ligand-based QSAR models are developed using a set of molecules with known activities to predict the activity of new compounds. For this compound, a hypothetical QSAR model could be constructed based on a dataset of structurally diverse QACs with known antimicrobial activity. The process would involve calculating a range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a predictive model.

Key steps in developing a ligand-based QSAR model for this compound would include:

Dataset Selection: A curated dataset of QACs with varying alkyl chain lengths, head group substitutions, and heterocyclic moieties would be assembled.

Descriptor Calculation: A wide array of 2D and 3D descriptors would be calculated for each molecule. These would include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Model Building and Validation: Statistical methods would be employed to generate a QSAR equation. The predictive power of the model would be rigorously validated using internal and external validation techniques.

Structure-based approaches, such as molecular docking, could also be employed to investigate the interaction of this compound with potential biological targets. While the primary mechanism of action for many QACs is non-specific membrane disruption, some studies suggest more specific interactions with membrane proteins or enzymes. If a potential target protein were identified, docking simulations could predict the binding affinity and orientation of this compound within the active site, providing insights into its potential inhibitory activity.

Impact of Substituent Modifications on this compound Activity Profiles

Based on the established SAR of QACs, several predictions can be made regarding the impact of modifying the substituents of this compound.

Modification of the Hexadecyl Chain: Altering the length of the C16 alkyl chain would likely have a profound effect on the antimicrobial activity. Shortening the chain (e.g., to C12 or C14) might maintain or even slightly increase activity against certain microbes, while significantly shortening it (e.g., to C8 or C10) would likely lead to a decrease in potency. Conversely, increasing the chain length beyond C18 could result in a "cut-off" effect, where the activity decreases due to reduced water solubility and increased steric hindrance.

Modification of the Pyrrolidinylpropyl Groups: Changes to these groups could modulate the activity in several ways.

Alteration of the Propyl Linker: Changing the length of the propyl linker could affect the spatial orientation of the pyrrolidine (B122466) rings relative to the quaternary nitrogen, which might influence how the molecule interacts with the cell membrane.

Replacement of Pyrrolidine Rings: Substituting the pyrrolidine rings with other heterocyclic systems (e.g., piperidine, morpholine) or with simple alkyl chains would create new analogues with potentially different activity profiles, toxicity, and selectivity.

A hypothetical summary of the impact of these modifications is presented in Table 2.

Table 2: Predicted Impact of Substituent Modifications on this compound Activity

| Modification | Predicted Effect on Antimicrobial Activity | Rationale |

|---|---|---|

| Shortening of the hexadecyl chain (to C12-C14) | Potentially maintained or slightly increased activity | Optimal balance of hydrophobicity and water solubility for membrane disruption. |

| Lengthening of the hexadecyl chain (to >C18) | Likely decreased activity | "Cut-off effect" due to reduced aqueous solubility and increased steric hindrance. |

| Removal of methyl groups from pyrrolidine rings | Potentially decreased activity | Reduction in lipophilicity and steric bulk. |

| Replacement of pyrrolidine rings with smaller alkyl groups | Likely decreased activity | Reduction in overall hydrophobicity and potential loss of specific interactions. |

Physicochemical Descriptors and Their Correlation with Activity

A successful QSAR model for this compound and related compounds would rely on a set of physicochemical descriptors that effectively capture the structural variations responsible for the differences in biological activity. Based on studies of other QACs, the following descriptors would likely be important:

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) or its calculated counterpart (e.g., ClogP) is a crucial descriptor for modeling the antimicrobial activity of QACs. A parabolic relationship between logP and activity is often observed, indicating an optimal hydrophobicity for membrane interaction.

Topological Descriptors: These descriptors, such as molecular connectivity indices (e.g., Kier & Hall indices) and shape indices, quantify the size, shape, and branching of the molecule. For a molecule with the complexity of this compound, these descriptors would be critical in capturing the influence of its bulky substituents.

Quantum-Chemical Descriptors: Parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), Mulliken charges, and dipole moment can provide insights into the electronic properties of the molecule and its reactivity. The charge on the quaternary nitrogen, for instance, would be a key descriptor for the initial electrostatic interaction.

Steric Descriptors: Molar refractivity (MR) and other descriptors related to molecular volume and surface area would be important for modeling the steric effects of the large substituents on the ability of the molecule to penetrate the cell membrane.

A hypothetical QSAR equation for a series of this compound analogues might take the following general form:

log(1/MIC) = b0 + b1(logP) - b2(logP)2 + b3(Shape Index) + b4(Charge on N+) + ...

Where MIC is the minimum inhibitory concentration, and bn are the regression coefficients. The parabolic term for logP would account for the optimal hydrophobicity.

The correlation of these descriptors with biological activity for a hypothetical series of QACs is summarized in Table 3.

Table 3: Correlation of Physicochemical Descriptors with Antimicrobial Activity of QACs

| Descriptor Class | Specific Descriptor Example | Expected Correlation with Activity |

|---|---|---|

| Hydrophobicity | logP | Parabolic (an optimal value exists) |

| Topological | Kier Shape Index (κ) | Positive (increased complexity can enhance activity) |

| Quantum-Chemical | Charge on Quaternary Nitrogen (qN+) | Positive (higher positive charge can enhance initial binding) |

| Steric | Molar Refractivity (MR) | Positive (up to a point, then steric hindrance may reduce activity) |

The provided search results indicate a significant lack of publicly available scientific literature detailing advanced analytical methodologies specifically for the compound "this compound." While the compound is listed in some chemical databases and trade documents (e.g., as this compound bromide cenmed.comcbsa-asfc.gc.cagoogle.comarchive.orgcbsa-asfc.gc.ca), there is no detailed research on its characterization or quantification using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or UV-Vis and Fluorescence spectroscopy.

The search queries did not yield specific method development details, impurity profiles, structural elucidation findings, or quantitative data for "this compound." Therefore, it is not possible to generate the requested article with the required depth, scientific accuracy, detailed research findings, or data tables, as these specific analytical methodologies for this compound are not found in the accessible scientific literature.

Advanced Analytical Methodologies for Pirralkonium Characterization and Quantification

Advanced Titration and Calorimetry Techniques for Molecular Interaction Studies

Isothermal Titration Calorimetry (ITC) stands as a paramount biophysical technique for the direct measurement of heat changes associated with molecular binding events. This label-free methodology offers a comprehensive thermodynamic characterization of molecular interactions nih.govceitec.czjaptamers.co.uktainstruments.comnih.govharvard.edu. Through precise quantification of heat released or absorbed during binding, ITC enables the simultaneous determination of crucial interaction parameters, including binding affinity (association constant, Ka, or dissociation constant, Kd), stoichiometry (n), and the enthalpy change (ΔH) of binding. These primary measurements subsequently allow for the calculation of the entropy change (ΔS) and free energy change (ΔG), thereby providing a complete thermodynamic profile of the interaction nih.govceitec.czjaptamers.co.uktainstruments.comnih.govharvard.edumdpi.com.

The core principle of ITC involves the titration of one molecule (the ligand) into a solution containing another molecule (the macromolecule or substrate) within a microcalorimeter. As binding occurs, a heat change, either exothermic or endothermic, is detected and quantified ceitec.czharvard.edu. This technique is highly versatile and applicable to a broad spectrum of molecular interactions, encompassing those between proteins and small molecules, nucleic acids, antibodies, and various other biomolecular complexes nih.govceitec.czjaptamers.co.uknih.govharvard.eduharvard.edu. The understanding of these interactions is vital in fields such as drug discovery, where the binding affinity and thermodynamics between a potential drug compound and its biological target are key determinants of efficacy and inform lead optimization strategies tainstruments.comnih.gov.

Critical considerations for executing successful ITC experiments include ensuring the purity of the interacting molecules, utilizing identical buffer systems for both the titrant and the sample to minimize dilution heats, and employing appropriate concentration ranges to guarantee a measurable heat signal and a suitable C-value for accurate data fitting harvard.edumalvernpanalytical.com. The capacity of ITC to conduct studies under diverse buffer conditions, temperatures, and pH levels further underscores its utility in comprehensively characterizing molecular interactions nih.govceitec.cz.

Illustrative Data Table 1: Typical Isothermal Titration Calorimetry (ITC) Parameters

| Parameter | Description | Typical Range/Value | Units |

| Binding Affinity (Ka) | Equilibrium constant describing the strength of the interaction; higher Ka indicates stronger binding. | 103 - 109 | M-1 |

| Dissociation Constant (Kd) | Reciprocal of Ka; lower Kd indicates stronger binding. | 10-3 - 10-9 | M |

| Stoichiometry (n) | Ratio of ligand molecules bound per macromolecule. | 0.5 - 2.0 | - |

| Enthalpy Change (ΔH) | Heat absorbed or released during the binding event, reflecting the energetic contribution of non-covalent forces (e.g., hydrogen bonds, van der Waals). | -50 to +50 | kJ/mol |

| Entropy Change (ΔS) | Contribution of entropy to the binding process, often related to changes in solvation and conformational freedom. | Varies | J/mol·K |

| Free Energy Change (ΔG) | Overall thermodynamic driving force for binding; calculated from Ka, ΔH, and ΔS. | Negative | kJ/mol |

Development of Robust and Validated Analytical Procedures for Pirralkonium

The development and validation of analytical procedures are foundational to ensuring the reliability, accuracy, and suitability of methods employed for the characterization and quantification of chemical compounds, including those like this compound eirgenix.comemerypharma.comrssl.comlabmanager.comeuropa.eufda.gov. These critical processes are typically governed by international standards, such as those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) eirgenix.comeuropa.eueuropa.eu.

Method Development constitutes the iterative process of establishing an analytical method capable of accurately and precisely measuring a specific attribute of a substance or product. This typically involves defining the method's objectives, selecting an appropriate analytical technique (e.g., HPLC, UV-spectrophotometry), and optimizing critical parameters such as sample preparation, mobile phase composition, column selection, flow rate, and detection wavelength eirgenix.comemerypharma.comlabmanager.com. The overarching goal is to create a method that is sensitive, selective, and robust eirgenix.comemerypharma.comlabmanager.com.

Subsequent to development, Method Validation is undertaken to furnish documented evidence that the analytical procedure consistently performs as intended for its specific application eirgenix.comemerypharma.comrssl.comeuropa.eufda.govikev.orgdemarcheiso17025.com. This rigorous process involves the assessment of various performance characteristics to confirm the method's reliability eirgenix.comemerypharma.comrssl.comeuropa.eufda.govikev.orgdemarcheiso17025.com. Key validation parameters, as delineated by ICH guidelines, encompass:

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components that may be present in the sample, such as impurities or degradation products eirgenix.comemerypharma.comlabmanager.comelementlabsolutions.com.

Accuracy: The closeness of agreement between the measured value and the true or accepted reference value eirgenix.comemerypharma.comlabmanager.comikev.orgdemarcheiso17025.comelementlabsolutions.com.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, inter-analyst, or inter-instrument variations) eirgenix.comemerypharma.comlabmanager.comikev.orgelementlabsolutions.comnpra.gov.my.

Linearity: The method's capacity to elicit test results that are directly proportional to the concentration of the analyte within a specified range eirgenix.comemerypharma.comlabmanager.comeuropa.euikev.orgdemarcheiso17025.comelementlabsolutions.comresearchgate.net.

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to possess suitable precision, accuracy, and linearity eirgenix.comemerypharma.comlabmanager.comeuropa.eudemarcheiso17025.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively eirgenix.comemerypharma.comlabmanager.comikev.orgdemarcheiso17025.comresearchgate.net.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), thereby indicating its reliability during normal usage eirgenix.comemerypharma.comlabmanager.comeuropa.eufda.govikev.orgelementlabsolutions.com.

The development of a robust analytical procedure necessitates the systematic evaluation of the impact of potential variations in method parameters during the development phase. This proactive approach aids in identifying critical parameters and establishing operational ranges that ensure consistent performance eirgenix.comfda.govelementlabsolutions.com. Upon successful validation, the method provides confidence in the quality and integrity of the analytical data generated for compounds like this compound, thereby supporting critical decisions in research and quality control eirgenix.comemerypharma.comrssl.comlabmanager.comeuropa.eufda.gov.

Illustrative Data Table 2: Common Analytical Method Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criteria (ICH Q2(R1) based) |

| Specificity | Ability to measure the analyte unequivocally in the presence of expected impurities, degradants, or matrix components. | No significant interference. |

| Accuracy | Closeness of agreement between measured value and true/accepted value. | Typically ±2% or ±5% of the true value. |

| Precision | ||

| - Repeatability | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) < 1.5%. |

| - Intermediate Precision | Precision within the same laboratory but between days, analysts, or instruments. | RSD < 2.0%. |

| Linearity | Ability to elicit results directly proportional to analyte concentration. | Correlation coefficient (r) > 0.99. |

| Range | Interval between upper and lower concentrations where the method is suitable. | Defined based on linearity, accuracy, precision. |

| Limit of Detection (LOD) | Lowest amount of analyte detectable. | Signal-to-noise ratio (S/N) of ~3. |

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | S/N of ~10, or RSD < 20%. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Minimal impact on results. |

| System Suitability | Tests to ensure the analytical system is adequate for the intended analysis (e.g., resolution, peak symmetry). | Defined criteria met before sample analysis. |

Note: Specific acceptance criteria can vary based on the intended use of the method and regulatory guidelines. These are illustrative examples.

Compound Names Mentioned:

this compound

The search results did not provide specific data or context for "this compound." Therefore, this article discusses the application of advanced analytical techniques in general, which would be relevant for the characterization and quantification of a compound like this compound. The information presented is based on established scientific principles and common practices in analytical chemistry and biophysical studies.

Formulation Science and Drug Delivery System Research for Pirralkonium

Excipient Compatibility Studies and Formulation Optimization MethodologiesNo pre-formulation studies detailing the compatibility of Pirralkonium with common pharmaceutical excipients or any formulation optimization methodologies have been published.

Until research on this compound is conducted and published, a scientifically accurate and detailed article on its formulation science as per the requested outline cannot be written.

Toxicological Mechanisms of Pirralkonium in Preclinical Models

In Vitro Cellular Toxicity Mechanisms (e.g., Cytotoxicity, Apoptosis Induction)

In vitro studies are fundamental in elucidating the cytotoxic effects of chemical compounds. These assays provide insights into the mechanisms of cell death, such as apoptosis or necrosis. Typically, a compound's potential to induce cytotoxicity is assessed across various cell lines.

Key mechanisms of in vitro cellular toxicity include:

Cytotoxicity: This refers to the quality of being toxic to cells. Common assays measure membrane integrity, metabolic activity, or cell proliferation to quantify the extent of cell death.

Apoptosis Induction: Apoptosis is a form of programmed cell death. Many toxic compounds can trigger this pathway. The induction of apoptosis is often characterized by specific morphological and biochemical changes in the cell, such as cell shrinkage, DNA fragmentation, and the activation of caspases. mdpi.com

Oxidative Stress Pathways and Reactive Oxygen Species Generation

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. mdpi.com ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydroxyl radicals. nih.gov

The role of oxidative stress in toxicology:

ROS Generation: Exposure to certain chemical compounds can lead to an overproduction of ROS within cells. This can occur through various mechanisms, including the disruption of mitochondrial function. mdpi.com

Cellular Damage: Excessive ROS can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and toxicity. mdpi.com

DNA Damage and Genotoxicity Pathways

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer.

Mechanisms of DNA damage and genotoxicity:

Direct DNA Adducts: Some compounds or their metabolites can directly bind to DNA, forming adducts that can interfere with DNA replication and transcription.

Indirect DNA Damage: This can be caused by factors such as the generation of ROS, which can lead to oxidative DNA damage. nih.gov Various DNA repair pathways are activated in response to this damage.

Mitochondrial Dysfunction and Energy Metabolism Perturbation

Mitochondria are crucial for cellular energy production and are also a primary site for the generation of ROS. mdpi.comnih.gov

Impact of toxic compounds on mitochondria:

Disruption of Electron Transport Chain: Some chemicals can interfere with the components of the electron transport chain, leading to a decrease in ATP production and an increase in ROS generation.

Perturbation of Energy Metabolism: Disruption of mitochondrial function can have widespread effects on cellular energy metabolism, impacting processes that are highly dependent on ATP. nih.govmdpi.com

Organ-Specific Mechanistic Toxicology in Preclinical In Vivo Models

In vivo studies in preclinical models are essential to understand the organ-specific toxicity of a compound. These studies help to identify target organs and elucidate the mechanisms underlying the observed toxicity in a whole organism.

Aspects of organ-specific toxicology:

Bioavailability and Distribution: The toxic effects of a compound are often dependent on its absorption, distribution, metabolism, and excretion (ADME) profile, which determines its concentration in specific organs.

Target Organ Toxicity: Different organs have varying susceptibilities to toxic insults due to differences in metabolic capabilities, blood flow, and other physiological factors. Preclinical models help to identify these target organs and investigate the specific mechanisms of toxicity within them.

Stability Studies and Degradation Pathway Analysis of Pirralkonium

Chemical Stability Under Various Environmental Conditions (e.g., Temperature, Humidity, Light)

The inherent stability of a chemical compound is evaluated by subjecting it to various environmental conditions to understand how its physical and chemical properties change over time. Stress testing under exaggerated conditions helps to identify likely degradation products and establish the intrinsic stability of the molecule.

Key environmental factors investigated include:

Temperature: Compounds are exposed to a range of temperatures, including elevated temperatures, to accelerate degradation. The Arrhenius equation is often used to predict degradation rates at other temperatures.

Humidity: The effect of moisture on a compound is studied by exposing it to different relative humidity (RH) levels at specific temperatures. neopharmlabs.com This is particularly important for solid-state compounds where moisture can facilitate hydrolytic degradation.

Light: Photostability studies are conducted to determine the impact of light exposure. neopharmlabs.com Samples are exposed to a light source that produces a combination of visible and ultraviolet (UV) light, as specified by ICH Q1B guidelines.

The results from these studies are crucial for determining appropriate storage conditions and shelf-life. neopharmlabs.com

Identification and Characterization of Degradation Products

Forced degradation studies, also known as stress testing, are performed to generate degradation products. nih.gov These studies involve exposing the compound to more severe conditions than those used for accelerated stability testing, such as high temperatures, high humidity, and extreme pH levels (acidic and basic hydrolysis), as well as oxidative and photolytic stress. neopharmlabs.comnih.gov

Once degradation is achieved, a variety of analytical techniques are employed to identify and characterize the resulting degradation products. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a primary tool for separating and identifying these new chemical entities. nih.gov Spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are also used for structural elucidation.

Mechanistic Understanding of Pirralkonium Degradation Pathways

Understanding the degradation pathway involves elucidating the series of chemical reactions that lead to the formation of degradation products. neopharmlabs.com By identifying the structure of the degradation products, a mechanistic pathway can be proposed. For instance, the presence of certain products might indicate hydrolytic cleavage of an ester group or oxidation of a susceptible functional group. nih.gov

Knowledge of the degradation pathways is essential for:

Improving the stability of the compound through formulation or packaging changes. neopharmlabs.com

Ensuring that the analytical methods used can detect all potential degradation products.

Assessing the potential toxicity of the degradation products. mdpi.com

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active compound and the increase in the concentration of its degradation products. nih.govyoutube.com The method must be able to separate the intact compound from its degradation products, process impurities, and other components in the sample matrix. youtube.com

HPLC is the most common technique for developing SIAMs due to its high resolving power. chromatographyonline.com The development process involves selecting an appropriate column, mobile phase, and detector to achieve adequate separation. The method must be validated according to ICH Q2(R1) guidelines, which includes assessing its specificity, linearity, accuracy, precision, and robustness. nih.govscispace.com

Long-Term and Accelerated Stability Study Design

Stability studies are designed to establish a re-test period for a drug substance or a shelf life for a drug product. These studies are conducted under controlled conditions as prescribed by ICH guidelines.

Long-Term Stability Studies: These are performed under the recommended storage conditions for the product and are designed to monitor the product's characteristics over its entire proposed shelf life. neopharmlabs.comeuropa.eu For example, a common condition is 25°C ± 2°C / 60% RH ± 5% RH. nih.gov Testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. europa.eu

Accelerated Stability Studies: These studies are conducted under elevated stress conditions to increase the rate of chemical degradation or physical change. neopharmlabs.com A typical condition is 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. europa.eunih.gov Data from these studies are used to predict the shelf life of the product under the proposed long-term storage conditions and to evaluate the effect of short-term excursions from the label storage conditions, such as during shipping. europa.eunih.gov

The design of these studies includes defining the batches to be tested, the container closure system, the test parameters, the test frequency, and the storage conditions. europa.eu

Below is an example of a typical data table for an accelerated stability study design.

| Time Point | Test | Acceptance Criteria |

| 0 Months | Appearance | Clear, colorless solution |

| Assay | 98.0% - 102.0% | |

| Degradation Products | Individual unknown: NMT 0.2%Total: NMT 1.0% | |

| pH | 4.5 - 5.5 | |

| 3 Months | Appearance | Clear, colorless solution |

| Assay | 98.0% - 102.0% | |

| Degradation Products | Individual unknown: NMT 0.2%Total: NMT 1.0% | |

| pH | 4.5 - 5.5 | |

| 6 Months | Appearance | Clear, colorless solution |

| Assay | 98.0% - 102.0% | |

| Degradation Products | Individual unknown: NMT 0.2%Total: NMT 1.0% | |

| pH | 4.5 - 5.5 |

NMT: Not More Than

Future Directions and Emerging Research Avenues for Pirralkonium

Integration of Omics Technologies in Pirralkonium Research

The integration of omics technologies (such as genomics, transcriptomics, proteomics, and metabolomics) presents a significant opportunity to elucidate the complex biological interactions and molecular pathways influenced by this compound. By correlating data from different omics layers, researchers can gain a more holistic understanding of this compound's effects at a systems level. For instance, tools like OmicsON facilitate the integration of transcriptomic and metabolomic data, enabling the analysis of relationships between gene expression and metabolite concentrations, which can significantly aid in interpreting biological processes. nih.govresearchgate.net Similarly, approaches like PriOmics aim to integrate high-throughput proteomic data with other omics layers and phenotypic information using mixed graphical modeling, improving the recovery of statistical associations and disentangling regulatory effects. biorxiv.org

Applying these integrative approaches to this compound could reveal:

Biomarker Discovery: Identifying specific molecular signatures associated with this compound's activity or response.

Mechanism Elucidation: Understanding how this compound interacts with cellular machinery and pathways at a molecular level.

Personalized Medicine Applications: Potentially identifying patient subgroups that may respond differently to this compound based on their molecular profiles.

Computational Modeling and Simulation for Advanced Insights

Computational modeling and simulation techniques are crucial for predicting and understanding the behavior of chemical compounds like this compound. These methods can accelerate research by providing in silico predictions of molecular properties, interactions, and potential activities.

Molecular Docking and Dynamics: Simulating the binding of this compound to potential biological targets can predict its efficacy and specificity. yaozh.com mentions computational models for drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help in designing novel this compound analogs with enhanced properties by correlating structural features with biological activity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Simulating the absorption, distribution, metabolism, and excretion (ADME) of this compound, along with its dynamic effects, can optimize its therapeutic potential and inform future development.

These computational approaches can lead to the generation of predictive data tables, illustrating potential target interactions or property correlations, thereby guiding experimental validation.

Novel Applications Beyond Current Scope (Theoretical or Early-Stage)

While current information suggests this compound bromide has been explored as a topical anti-infective, future research could uncover entirely new applications. Theoretical or early-stage investigations might explore:

Materials Science: Given its chemical structure (a quaternary ammonium (B1175870) compound), this compound might possess properties suitable for use in advanced materials, such as antimicrobial coatings, surfactants, or components in specialized formulations. google.com mentions compounds benefiting from lyophilization processes, indicating potential formulation advancements.

Catalysis: Certain quaternary ammonium compounds act as phase-transfer catalysts. This compound's structure could be investigated for similar catalytic properties in organic synthesis.

Biotechnology: Its potential interaction with biological systems might extend to applications in areas like biosensing or as a component in biomaterials, provided thorough safety and efficacy studies are conducted.

Interdisciplinary Research Collaborations for this compound Advancement

Advancing this compound research effectively necessitates collaboration across diverse scientific fields. Such interdisciplinary efforts can bridge knowledge gaps and foster innovation.

Chemistry and Biology: Collaborations between synthetic chemists and molecular biologists are essential for designing and synthesizing novel this compound derivatives and for understanding their biological impact.

Computational Science and Pharmacology: Integrating computational modeling expertise with pharmacological studies can accelerate the identification of new targets and optimize drug design.

Materials Science and Engineering: For applications in materials science, collaborations with engineers will be vital for developing and testing this compound-based materials for specific functionalities.

Data Science and Bioinformatics: The integration of omics data and computational modeling relies heavily on data science and bioinformatics expertise to develop analytical tools and interpret complex datasets. iast.fr highlights the value of interdisciplinary research events across psychology, history, biology, and economics, demonstrating the broad applicability of collaborative approaches.

These collaborations can lead to comprehensive research programs that explore this compound from multiple perspectives, driving its scientific and potential commercial development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.